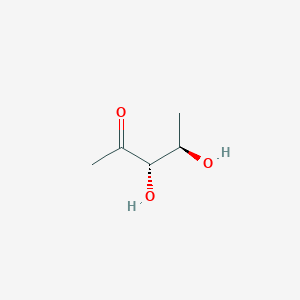

(3S,4R)-3,4-dihydroxypentan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

118994-78-8 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(3S,4R)-3,4-dihydroxypentan-2-one |

InChI |

InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3/t3-,5+/m1/s1 |

InChI Key |

FFYGQZADJGVPGT-WUJLRWPWSA-N |

SMILES |

CC(C(C(=O)C)O)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)C)O)O |

Canonical SMILES |

CC(C(C(=O)C)O)O |

Synonyms |

2-Pentanone, 3,4-dihydroxy-, [S-(R*,S*)]- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (3S,4R)-3,4-dihydroxypentan-2-one

IUPAC Name: (3S,4R)-3,4-dihydroxypentan-2-one[1] CAS Number: 118994-78-8[1]

This technical guide provides a comprehensive overview of the current scientific understanding of this compound, a chiral molecule with potential applications in various scientific domains. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, potential synthetic routes, and speculative biological relevance.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |

| Molecular Weight | 118.13 g/mol | PubChem[1] |

| XLogP3-AA | -0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 118.06299417 g/mol | PubChem[1] |

| Monoisotopic Mass | 118.06299417 g/mol | PubChem[1] |

| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 89.7 | PubChem[1] |

Stereoselective Synthesis: Experimental Protocols and Methodologies

Detailed experimental protocols for the specific stereoselective synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, based on established principles of stereoselective synthesis for vicinal diols and α-hydroxy ketones, several plausible synthetic strategies can be proposed. These methodologies generally involve the diastereoselective reduction of a suitable precursor or an asymmetric aldol reaction.

One potential approach involves the stereoselective reduction of a diketone precursor, such as pentane-2,3-dione. The use of chiral reducing agents or enzymatic catalysis can afford the desired stereoisomer. For instance, alcohol dehydrogenases (ADHs) have been successfully employed for the stereoselective reduction of α-hydroxy ketones to yield chiral 1,2-diols.

A generalized experimental workflow for a potential enzymatic reduction approach is outlined below.

Putative Biological Significance and Signaling Pathways

Direct evidence for the biological activity and involvement in signaling pathways of this compound is currently lacking in the scientific literature. However, insights can be drawn from a structurally related methylated analog, 3,4-dihydroxy-3-methyl-2-pentanone. This compound, produced by the plant growth-promoting rhizobacterium Bacillus subtilis, has been identified as a novel natural elicitor that induces systemic resistance in Arabidopsis plants.

The methylated analog is reported to trigger plant immune responses through the jasmonic acid/ethylene (JA/ET) and salicylic acid (SA) signaling pathways. It is plausible that the non-methylated this compound could exhibit similar biological activities, potentially acting as a signaling molecule in plant-microbe interactions or possessing other currently undiscovered biological roles. Further research is necessary to elucidate the specific functions of this molecule.

The signaling pathway activated by the related methylated compound is depicted below as a potential model for future investigation into the biological role of this compound.

Conclusion and Future Directions

This compound represents a chiral molecule with defined physicochemical properties but a largely unexplored potential in both chemical synthesis and biological applications. The absence of detailed, publicly available experimental protocols for its stereoselective synthesis presents an opportunity for methodological development in organic chemistry. Furthermore, the intriguing biological activity of its methylated analog suggests that this compound could be a valuable target for research in chemical biology and drug discovery. Future research should focus on developing efficient and scalable synthetic routes to obtain this specific stereoisomer in high purity. Subsequent investigations into its biological activities, including its potential role in cell signaling and its pharmacological properties, are warranted to unlock its full scientific and therapeutic potential.

References

A Technical Guide to the Synthesis of Dihydroxypentanone Compounds

For Researchers, Scientists, and Drug Development Professionals

Dihydroxypentanone compounds are a class of organic molecules that have garnered significant interest in various scientific fields, particularly in drug development and chemical biology. Their structural motifs are found in signaling molecules and are valuable chiral building blocks for the synthesis of more complex bioactive compounds. This technical guide provides a comprehensive literature review of the synthetic strategies for preparing dihydroxypentanone compounds, with a focus on detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Core Synthetic Strategies

The synthesis of dihydroxypentanone compounds can be broadly categorized into several key strategies, each with its own advantages and limitations. These include methods starting from chiral pool materials, asymmetric dihydroxylation of unsaturated precursors, aldol reactions, and Grignard reactions. The choice of strategy often depends on the desired stereochemistry and substitution pattern of the target molecule.

Synthesis of 4,5-Dihydroxy-2,3-pentanedione (DPD)

A versatile and practical synthesis of racemic DPD has been reported, which avoids the use of expensive or hazardous starting materials.[1] An enantioselective synthesis of (S)-DPD, the naturally occurring enantiomer, can be achieved from the commercially available chiral starting material, methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.[2]

Experimental Protocol: Synthesis of Racemic 4,5-Dihydroxy-2,3-pentanedione (DPD) [1]

This protocol involves a multi-step synthesis starting from (t-butyldimethylsilyloxy)acetaldehyde.

-

Step 1: Alkynylation. To a stirred solution of (t-butyldimethylsilyloxy)acetaldehyde (1.0 eq) in dry THF, 1-propynylmagnesium bromide (0.5 M in THF, 1.3 eq) is added at 0 °C. The reaction is stirred for 3 hours at room temperature. After removal of the solvent, the residue is worked up with a cold saturated solution of NH4Cl and extracted with Et2O.

-

Step 2: Deprotection. The resulting silylated precursor is treated with Dowex 50WX8 resin in D2O overnight at room temperature. The mixture is then filtered, and the aqueous layer is extracted with CDCl3 to remove the cleaved protecting group.

Quantitative Data for Racemic DPD Synthesis

| Step | Reagents and Conditions | Yield | Spectroscopic Data |

| Alkynylation | (t-butyldimethylsilyloxy)acetaldehyde, 1-propynylmagnesium bromide, THF, 0 °C to rt, 3 h | - | - |

| Deprotection | Dowex 50WX8, D2O, rt, overnight | - | 1H-NMR (300 MHz, D2O) δ 4.41–4.37 (m, 1H), 4.21–4.14 (m, 2H), 4.07 (dd, J = 3.2 Hz, J = 6.0 Hz, 1H), 3.99 (dd, J = 3.8 Hz, J = 7.4 Hz, 1H), 3.86–3.78 (m, 2H), 3.69–3.65 (m, 1H), 3.59 (dd, J = 5.6 Hz, J = 9.4 Hz, 1H), 2.39 (s, 3H), 1.46 (s, 3H), 1.43 (s, 3H) ppm.[1] |

Logical Workflow for Racemic DPD Synthesis

Caption: Synthetic workflow for racemic DPD.

Asymmetric Dihydroxylation Approaches

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This reaction can be applied to the synthesis of chiral dihydroxypentanone precursors. The choice of the chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL) determines the stereochemical outcome of the dihydroxylation.

General Experimental Workflow for Asymmetric Dihydroxylation

Caption: General workflow for asymmetric dihydroxylation.

Aldol Reaction Strategies

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be utilized to construct the carbon skeleton of dihydroxypentanones. Asymmetric aldol reactions, using chiral catalysts or auxiliaries, can provide enantiomerically enriched products. For instance, a highly efficient quinine-derived primary-amine-catalyzed asymmetric aldol addition of hydroxyacetone to arylglyoxals has been developed to produce chiral 2,3-dihydroxy-1,4-diones.[3]

Quantitative Data for Asymmetric Aldol Reaction [3]

| Substrate (Arylglyoxal) | Catalyst Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| Phenylglyoxal | 10 | DNBA (20 mol%) | CHCl3 | - | 82-92 | - | 86-93 |

| 3-Cl-phenylglyoxal | 10 | DNBA (20 mol%) | CHCl3 | - | 82-92 | - | 86-93 |

| 3-Br-phenylglyoxal | 10 | DNBA (20 mol%) | CHCl3 | - | 82-92 | - | 86-93 |

| 3-MeO-phenylglyoxal | 10 | DNBA (20 mol%) | CHCl3 | - | 82-92 | - | 86-93 |

Synthesis of 1,5-Dihydroxy-3-pentanone

1,5-Dihydroxy-3-pentanone is another important dihydroxypentanone isomer. Its synthesis can be approached through various methods, including those starting from readily available precursors like serinol (2-amino-1,3-propanediol).[4]

Conceptual Synthetic Pathway from Serinol

Caption: Conceptual pathway to 1,5-dihydroxy-3-pentanone.

Protecting Group Strategies

In the synthesis of polyhydroxylated compounds like dihydroxypentanones, the use of protecting groups is often crucial to achieve chemoselectivity. Hydroxyl groups are typically protected as ethers (e.g., silyl ethers, benzyl ethers) or acetals, while carbonyl groups can be protected as acetals or ketals. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Conclusion

The synthesis of dihydroxypentanone compounds offers a rich area of study for organic chemists. The methods highlighted in this guide, from the well-established synthesis of DPD to more general strategies like asymmetric dihydroxylation and aldol reactions, provide a toolbox for accessing a variety of these valuable molecules. The development of new, more efficient, and stereoselective methods remains an active area of research, driven by the importance of these compounds in medicinal chemistry and as chiral building blocks. Future work will likely focus on the development of novel catalytic systems and the exploration of chemoenzymatic routes to further enhance the synthetic accessibility of this important class of molecules.

References

The Enigmatic Role of (3S,4R)-3,4-dihydroxypentan-2-one in Carbohydrate Chemistry: An Overview

For Researchers, Scientists, and Drug Development Professionals

(3S,4R)-3,4-dihydroxypentan-2-one is a chiral molecule with a structural resemblance to deoxy sugars, suggesting its potential as a building block or intermediate in carbohydrate synthesis and modification. However, a comprehensive review of current scientific literature reveals that its specific roles and applications in carbohydrate chemistry are not extensively documented. This guide provides an overview of its known properties and explores its hypothetical potential within the broader context of carbohydrate research and drug development, based on the principles of chiral chemistry and carbohydrate synthesis.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in exploring its potential applications. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | PubChem |

| Molecular Weight | 118.13 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 118994-78-8 | PubChem |

| Canonical SMILES | C--INVALID-LINK--C)O">C@HO | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Contextualizing its Role in Carbohydrate Chemistry

While direct evidence of the extensive use of this compound in carbohydrate chemistry is limited, its structure as a chiral polyhydroxy ketone provides a basis for postulating its utility.

Analogy to Deoxy Sugars: The structure of this compound can be viewed as a derivative of a pentose sugar where the hydroxyl group at C-1 and C-5 are replaced by hydrogen atoms. Deoxy sugars are integral components of various biologically significant molecules, including nucleic acids (e.g., deoxyribose in DNA) and certain antibiotics. The chiral centers at C-3 and C-4 of this compound offer stereochemical diversity that is crucial in the synthesis of complex carbohydrate structures and their analogs.

As a Chiral Building Block: The primary potential of this compound lies in its application as a chiral synthon. In organic synthesis, particularly in the construction of complex natural products and pharmaceuticals, the use of small, enantiomerically pure molecules as starting materials is a key strategy. The defined stereochemistry of this dihydroxypentanone could be exploited to introduce specific stereocenters into larger molecules, including modified carbohydrates and carbohydrate-based drugs.

Hypothetical Experimental Workflow: Synthesis of a Modified Carbohydrate

Given the lack of specific documented experimental protocols for this compound in carbohydrate synthesis, a generalized workflow is proposed below. This illustrates how a chiral ketone of this nature could theoretically be utilized to synthesize a modified carbohydrate derivative.

Caption: Hypothetical workflow for synthesizing a modified carbohydrate.

Potential Applications in Drug Development

The synthesis of novel carbohydrate analogs is a significant area of research in drug development. Modified carbohydrates can act as enzyme inhibitors, antigens for vaccine development, or as scaffolds for the presentation of pharmacophores. If utilized as a starting material, this compound could contribute to the generation of diverse libraries of carbohydrate-like molecules for biological screening.

Future Research Directions

The limited information available on this compound highlights a gap in the current body of scientific knowledge. Future research could focus on several key areas:

-

Development of efficient synthetic routes to produce this compound from readily available carbohydrate precursors.

-

Exploration of its reactivity and its utility as a chiral building block in the asymmetric synthesis of complex molecules.

-

Investigation of its potential biological activities , including its role as a metabolite or signaling molecule.

-

Computational studies to model its interactions with biological targets and to predict its potential as a scaffold for drug design.

An In-depth Technical Guide to the Discovery and History of 3,4-Dihydroxypentan-2-one Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxypentan-2-one, a polyhydroxylated ketone, and its stereoisomers represent a class of chiral molecules with significant potential in organic synthesis and as biologically active agents. This technical guide provides a comprehensive overview of the current knowledge surrounding these compounds, including their discovery, physicochemical properties, and synthetic methodologies. While the specific history of 3,4-dihydroxypentan-2-one is not extensively documented, its chemical nature places it within the broader context of carbohydrate chemistry and the study of small chiral molecules. This document details available quantitative data, outlines experimental protocols for the synthesis of structurally related compounds, and explores potential biological signaling pathways, offering valuable insights for researchers in drug discovery and development.

Introduction: The Significance of Chiral Dihydroxyketones

The study of simple, chiral molecules is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity, with different stereoisomers of the same compound often exhibiting distinct pharmacological and toxicological profiles. Dihydroxyketones, as a class of compounds, are of particular interest due to their structural similarity to monosaccharides, the fundamental building blocks of carbohydrates.

3,4-Dihydroxypentan-2-one possesses two stereocenters, giving rise to four possible stereoisomers. This structural feature, combined with the presence of reactive hydroxyl and ketone functional groups, makes these isomers attractive as chiral building blocks for the synthesis of more complex molecules. Their potential for biological activity is underscored by the roles of similar small molecules in various metabolic and signaling pathways. The historical context for the study of such ketones dates back to the mid-19th century with the discovery of ketones in the urine of diabetic patients.[1] Initially considered metabolic waste products, their role as normal metabolites and important energy sources, particularly for the brain, was later recognized.[1]

Physicochemical Properties of 3,4-Dihydroxypentan-2-one Isomers

Quantitative data for 3,4-dihydroxypentan-2-one and its isomers is primarily available through computational predictions and database entries. The following table summarizes the key physicochemical properties for the generic molecule and its (3S,4R) stereoisomer.

| Property | Value (3,4-dihydroxypentan-2-one) | Value ((3S,4R)-3,4-dihydroxypentan-2-one) | Reference |

| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | [2][3] |

| Molecular Weight | 118.13 g/mol | 118.13 g/mol | [2][3] |

| IUPAC Name | 3,4-dihydroxypentan-2-one | This compound | [2][3] |

| CAS Number | 101420-60-4 | 118994-78-8 | [2][3] |

| Hydrogen Bond Donor Count | 2 | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | 3 | [4] |

| Rotatable Bond Count | 3 | 3 | [4] |

| Exact Mass | 118.062994 g/mol | 118.062994 g/mol | [3][4] |

| Topological Polar Surface Area | 57.5 Ų | 57.5 Ų | [3][4] |

| XLogP3 | -0.9 | -0.9 | [3] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Chemo-enzymatic Synthesis of a Chiral α,β-Dihydroxy Ketone

The following protocol is adapted from the synthesis of (3R,4S)-3,4-dihydroxy-3-methylpentan-2-one and represents a generalizable approach for the preparation of chiral dihydroxy ketones.

Step 1: Enzymatic Carboligation

This step involves the creation of the carbon-carbon bond to form the pentanone backbone. An acetylacetoin synthase (AAS) enzyme can be utilized to catalyze the cross-coupling of α-diketones.

-

Reaction Mixture: An aqueous buffer solution containing the starting α-diketone substrates, thiamine diphosphate (ThDP) as a cofactor, and the acetylacetoin synthase (AAS) enzyme.

-

Procedure: The reaction is typically carried out at room temperature with gentle agitation. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-hydroxy-β-diketone. Purification can be achieved by column chromatography.

Step 2: Stereoselective Enzymatic Reduction

The resulting α-hydroxy-β-diketone is then stereoselectively reduced to the desired α,β-dihydroxy ketone using an acetylacetoin reductase (AAR) enzyme.

-

Reaction Mixture: An aqueous buffer solution containing the purified α-hydroxy-β-diketone, NADH as a cofactor, and the acetylacetoin reductase (AAR) enzyme. A cofactor regeneration system (e.g., using formate and formate dehydrogenase) is often employed to maintain the concentration of NADH.

-

Procedure: The reaction is maintained at a controlled temperature (e.g., 30°C) and pH. The conversion is monitored by GC or HPLC.

-

Work-up and Characterization: The product is extracted from the aqueous phase using an appropriate organic solvent. The combined organic extracts are dried and concentrated. The final product is purified by column chromatography. The stereochemical purity (diastereomeric and enantiomeric excess) is determined using chiral GC or HPLC. The structure is confirmed by NMR spectroscopy and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Direct evidence for the biological activity of 3,4-dihydroxypentan-2-one isomers in the context of drug development is limited. However, the structurally similar compound, 3,4-dihydroxy-3-methyl-2-pentanone, isolated from the bacterium Bacillus subtilis, has been shown to induce systemic resistance in plants.[5] This suggests that small dihydroxyketones can act as signaling molecules.

The proposed mechanism for the induction of plant defense by 3,4-dihydroxy-3-methyl-2-pentanone involves the activation of the jasmonic acid/ethylene (JA/ET) and salicylic acid (SA) signaling pathways.[5] These pathways are crucial for a plant's response to a wide range of pathogens and insect herbivores. A simplified representation of this signaling cascade is presented below.

While this pathway is specific to plant biology, it highlights the potential for small dihydroxyketones to interact with specific receptors and trigger downstream signaling events. In the context of drug development, this suggests that isomers of 3,4-dihydroxypentan-2-one could be screened for activity against a variety of mammalian receptor targets.

Logical Workflow for Isomer Discovery and Evaluation

The discovery and development of novel chiral molecules like the isomers of 3,4-dihydroxypentan-2-one for therapeutic applications follows a structured workflow. This process begins with the synthesis and characterization of the individual stereoisomers and progresses through biological screening to identify potential lead compounds.

Conclusion and Future Directions

3,4-Dihydroxypentan-2-one and its isomers are simple chiral molecules with the potential to serve as valuable building blocks in organic synthesis and as leads in drug discovery. While a detailed historical account of their discovery and specific biological functions remains to be fully elucidated, the principles of stereoselective synthesis and the biological activity of analogous compounds provide a strong foundation for future research.

For professionals in drug development, the key takeaway is the importance of stereochemistry in biological activity. The chemo-enzymatic synthesis routes outlined in this guide offer a pathway to accessing individual stereoisomers of 3,4-dihydroxypentan-2-one for screening in a variety of biological assays. Future research should focus on the development of scalable, stereoselective synthetic routes and the systematic evaluation of the biological activities of each isomer to unlock their full therapeutic potential.

References

- 1. Ketones: metabolism's ugly duckling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxy-2-pentanone | C5H10O3 | CID 14281426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H10O3 | CID 6713573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroxy-2-pentanone | 101420-60-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of (3S,4R)-3,4-dihydroxypentan-2-one

Disclaimer: Limited specific safety and toxicological data are available for (3S,4R)-3,4-dihydroxypentan-2-one. This guide is based on its known chemical properties, data from structurally related compounds, and general laboratory safety principles. It is intended for use by qualified researchers and professionals in a laboratory setting. A thorough risk assessment should be conducted before handling this compound.

Introduction

This compound is a polyhydroxylated ketone with potential applications in chemical synthesis and as a chiral building block in drug development. Due to the limited availability of specific safety data, a cautious approach based on the handling of analogous compounds and general chemical safety is imperative. This guide provides a summary of its known properties and outlines recommended safety and handling procedures.

Physicochemical and Toxicological Data

Limited experimental data is available for this compound. The information below is primarily derived from computational predictions and data for analogous compounds.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |

| Molecular Weight | 118.13 g/mol | PubChem[1] |

| Appearance | Assumed to be a colorless oil, based on analogous compounds. | Inferred from related compounds[2] |

| IUPAC Name | This compound | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 118.062994177 Da | PubChem[1] |

| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |

Toxicological Information:

No specific toxicological data for this compound has been found. Based on the safety data for the related compound 3,4-dihydroxy-2-butanone, which is classified as a flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation, a cautious approach is warranted. The presence of hydroxyl and ketone functional groups suggests that it may act as an irritant.

Hazard Identification and GHS Classification (Predicted)

As no official GHS classification is available, a precautionary classification is recommended based on available information for similar compounds.

Table 2: Predicted GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Not Classified | |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

Note: This classification is predictive and should be used for precautionary measures only.

Safety and Handling Guidelines

Adherence to standard laboratory safety protocols is essential when handling this compound.

4.1. Personal Protective Equipment (PPE)

A comprehensive hazard assessment should guide the selection of appropriate PPE.[3][4][5][6][7] The following are minimum recommendations:

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3][4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently.[4][8] |

| Skin and Body Protection | Laboratory coat. Closed-toe shoes and long pants are mandatory.[3][8] |

| Respiratory Protection | If handling in a way that generates aerosols or vapors, use a certified respirator with an appropriate cartridge. Work should ideally be conducted in a fume hood.[4] |

4.2. Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.[9]

-

Avoid inhalation of vapors or mists.

-

Avoid contact with skin and eyes.[10]

-

Given the presence of hydroxyl groups, the compound may be hygroscopic. Handle in a dry environment and consider storage under an inert atmosphere.[11][12][13][14][15]

4.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

If the compound is determined to be air- or moisture-sensitive, store under an inert atmosphere (e.g., argon or nitrogen).[11][12][13][14][15]

4.4. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.5. Spill and Disposal

-

Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols (Generalized)

As no specific experimental protocols for the synthesis or use of this compound were found, a generalized workflow for handling a small-molecule compound in a research setting is provided below.

Workflow for Handling and Use in a Biological Assay:

Caption: Generalized experimental workflow for a small-molecule compound.

Potential Signaling Pathway Involvement (Hypothetical)

While no specific signaling pathways involving this compound have been documented in the context of drug development, many small-molecule inhibitors target protein kinases. The following diagram illustrates a generic kinase signaling pathway that could be a hypothetical target.

Caption: Hypothetical kinase signaling pathway inhibited by a small molecule.

References

- 1. This compound | C5H10O3 | CID 6713573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]

- 6. mmbt.us [mmbt.us]

- 7. PPE and Safety for Chemical Handling [acsmaterial.com]

- 8. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]

- 9. cce.caltech.edu [cce.caltech.edu]

- 10. research.njit.edu [research.njit.edu]

- 11. molan.wdfiles.com [molan.wdfiles.com]

- 12. ossila.com [ossila.com]

- 13. ossila.com [ossila.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]

Methodological & Application

Asymmetric Synthesis of (3S,4R)-3,4-dihydroxypentan-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of (3S,4R)-3,4-dihydroxypentan-2-one, a valuable chiral building block in organic synthesis. The synthesis is achieved through the highly efficient and stereoselective Sharpless asymmetric dihydroxylation of the readily available starting material, (E)-pent-3-en-2-one. This method offers excellent control over the stereochemistry at the C3 and C4 positions, yielding the desired diastereomer with high purity. This protocol is intended for use by researchers in academia and industry involved in the synthesis of complex chiral molecules for pharmaceutical and other applications.

Introduction

Chiral vicinal diols are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. The ability to synthesize these diols with high stereocontrol is a significant challenge in modern organic chemistry. The Sharpless asymmetric dihydroxylation has emerged as a powerful and reliable method for the enantioselective and diastereoselective synthesis of 1,2-diols from prochiral olefins.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to direct the dihydroxylation to a specific face of the double bond.[3][4]

This application note details the synthesis of this compound via the Sharpless asymmetric dihydroxylation of (E)-pent-3-en-2-one using the commercially available reagent mixture AD-mix-α.[3] This pre-packaged mixture contains potassium osmate, a chiral ligand ((DHQ)₂PHAL), potassium ferricyanide as the re-oxidant, and potassium carbonate.[3] The use of AD-mix simplifies the experimental procedure and ensures high reproducibility.

Signaling Pathway and Reaction Mechanism

The Sharpless asymmetric dihydroxylation proceeds through a well-studied catalytic cycle. The key step involves the formation of a chiral osmate ester intermediate by the cycloaddition of osmium tetroxide, coordinated to the chiral ligand, to the alkene. Subsequent hydrolysis of this intermediate furnishes the desired diol and regenerates the osmium catalyst. The choice of the chiral ligand (dihydroquinine (DHQ) vs. dihydroquinidine (DHQD) derivatives) dictates the facial selectivity of the dihydroxylation. For the synthesis of this compound from (E)-pent-3-en-2-one, the (DHQ)₂PHAL ligand present in AD-mix-α directs the hydroxylation to the α-face of the alkene, yielding the desired stereoisomer.[5]

Figure 1: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocol

Materials:

-

(E)-pent-3-en-2-one (≥98%)

-

AD-mix-α

-

tert-Butanol (t-BuOH)

-

Water (H₂O), distilled or deionized

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel (for column chromatography)

-

Hexanes

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Chiral HPLC or GC system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water (e.g., 50 mL t-BuOH and 50 mL H₂O for a 10 mmol scale reaction).

-

Addition of Reagents: To the solvent mixture, add AD-mix-α (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on the alkene). Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, biphasic solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Substrate Addition: Add (E)-pent-3-en-2-one (1 equivalent) to the cooled reaction mixture.

-

Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes:ethyl acetate) to afford pure this compound.

Data Presentation

| Parameter | Value |

| Starting Material | (E)-pent-3-en-2-one |

| Catalyst System | AD-mix-α |

| Product | This compound |

| Yield | Typically >90% |

| Enantiomeric Excess (ee) | Typically >95% |

| Diastereomeric Excess (de) | Typically >95% |

Note: The exact yield, ee, and de can vary depending on the reaction scale and purity of the starting materials. The values presented are typical for this class of substrates under optimized conditions.

Experimental Workflow

Figure 2: Experimental workflow for the synthesis.

Conclusion

The protocol described provides a reliable and highly stereoselective method for the synthesis of this compound. The use of the commercially available AD-mix-α simplifies the experimental setup and ensures high yields and stereoselectivities. This protocol is a valuable tool for researchers requiring access to this important chiral building block for applications in drug discovery and natural product synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Dihydroxypentanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,3-diols, such as dihydroxypentanones, are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their defined stereochemistry is often essential for the desired therapeutic effect. Traditional chemical synthesis of these molecules can be complex, requiring multiple steps and often yielding racemic mixtures that necessitate challenging resolutions. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the production of enantiomerically pure diols. This document provides detailed application notes and protocols for the enzymatic synthesis of chiral dihydroxypentanones, focusing on the asymmetric reduction of pentane-2,4-dione (acetylacetone).

The enzymatic reduction of a prochiral diketone like pentane-2,4-dione can yield different stereoisomers of the corresponding diol. The specific stereochemical outcome is determined by the enzyme's inherent stereopreference. By selecting the appropriate enzyme, it is possible to synthesize the desired chiral dihydroxypentanone with high stereoselectivity.

Data Presentation

The following tables summarize quantitative data from representative studies on the enzymatic synthesis of chiral dihydroxypentanones.

Table 1: Performance of an Engineered Ketoreductase in the Synthesis of (2R,4R)-Pentanediol

| Enzyme | Substrate | Product | Stereoselectivity (d.e.) | Enantiomeric Excess (e.e.) | Product Concentration | Reference |

| Engineered Ketoreductase (KRED) variant | Acetylacetone (Pentane-2,4-dione) | (2R,4R)-Pentanediol | >99% | >99% | 208 g/L | [1] |

d.e. = diastereomeric excess

Table 2: Bioreduction of 1,4-Diaryl-1,4-Diones using Alcohol Dehydrogenases (Illustrative for Diketone Reduction)

| Enzyme | Substrate | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Conversion | Reference |

| E. coli/RasADH | 1,4-diphenylbutane-1,4-dione | (1S,4S)-1,4-diphenylbutane-1,4-diol | 98% | >99% | 82% (48h) | [2] |

| ADH-P2-D03 | 1,4-diphenylbutane-1,4-dione | (1R,4R)-1,4-diphenylbutane-1,4-diol | 74% | >99% | 69% (24h) | [2] |

While not pentanediones, these results demonstrate the capability of ADHs to perform stereoselective reductions of diketones to chiral diols.

Experimental Protocols

The following are detailed protocols for the key experiments in the enzymatic synthesis of chiral dihydroxypentanones.

Protocol 1: Whole-Cell Biocatalytic Reduction of Pentane-2,4-dione

This protocol is based on the principles of whole-cell biocatalysis using an engineered ketoreductase for the synthesis of (2R,4R)-pentanediol.

1. Materials and Reagents:

-

Recombinant E. coli cells expressing the desired ketoreductase (KRED) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase - GDH).

-

Pentane-2,4-dione (acetylacetone)

-

D-Glucose (for cofactor regeneration)

-

NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment (bioreactor or shaker flasks, centrifuge, rotary evaporator).

-

Analytical equipment (Chiral GC or HPLC).

2. Enzyme Preparation (Whole-Cell Biocatalyst):

-

Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce the expression of the KRED and GDH genes by adding an appropriate inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 20-25°C) for a specified period (e.g., 12-16 hours).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with phosphate buffer and resuspend it in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight). This cell suspension is the whole-cell biocatalyst.

3. Enzymatic Reaction:

-

In a temperature-controlled reaction vessel (e.g., a 250 mL baffled flask or a lab-scale bioreactor), combine the phosphate buffer, D-glucose (e.g., 1.2 equivalents relative to the substrate), and the cofactor (e.g., 1 mM NADP⁺).

-

Add the whole-cell biocatalyst suspension to the reaction mixture.

-

Start the reaction by adding pentane-2,4-dione. For high concentrations, a neat substrate system can be employed where the substrate itself is the organic phase.[1]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm).

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

4. Product Isolation and Analysis:

-

Once the reaction has reached the desired conversion, terminate it by separating the cells from the reaction mixture by centrifugation.

-

Extract the supernatant or the entire reaction mixture with an organic solvent like ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diol product.

-

Purify the product if necessary using column chromatography.

-

Determine the diastereomeric and enantiomeric excess of the product using chiral GC or HPLC analysis with a suitable chiral stationary phase.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the enzymatic synthesis of chiral dihydroxypentanones.

Caption: Stereoselective reduction of pentane-2,4-dione to chiral dihydroxypentanones.

References

Application Notes and Protocols for the Purification of (3S,4R)-3,4-dihydroxypentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (3S,4R)-3,4-dihydroxypentan-2-one, a chiral vicinal diol ketone of interest in synthetic and medicinal chemistry. Due to the absence of a single, comprehensive purification protocol for this specific molecule in publicly available literature, this guide synthesizes information from the purification of analogous chiral diols and ketones. The primary methods identified as suitable are chromatography and crystallization.

Introduction to Purification Strategies

This compound possesses two stereocenters and polar hydroxyl groups, which dictate the appropriate purification strategies. The choice of technique will depend on the scale of the purification, the nature of the impurities, and whether the goal is to isolate this specific stereoisomer from a mixture.

Key Purification Challenges:

-

Stereoisomer Separation: If the synthesis is not perfectly stereoselective, the crude product may contain other diastereomers or the enantiomer of the target molecule.

-

Polarity: The hydroxyl groups make the molecule polar, influencing solvent selection for both chromatography and crystallization.

-

Thermal Stability: The stability of the diol ketone at elevated temperatures should be considered, particularly for distillation and high-temperature recrystallization.

Chromatographic Purification

Flash column chromatography is a standard and effective method for the purification of polar organic molecules like this compound. For the separation of stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Flash Column Chromatography for General Purification

This technique is suitable for removing non-isomeric impurities from the crude reaction mixture.

Experimental Protocol:

-

Stationary Phase Selection: Silica gel (230-400 mesh) is a common and effective stationary phase for the purification of polar compounds.

-

Mobile Phase Selection: A solvent system of hexane and ethyl acetate is a good starting point. The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.

-

Initial trials can begin with a 9:1 hexane:ethyl acetate (v/v) mixture, gradually increasing the proportion of ethyl acetate to increase polarity.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial mobile phase.

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

Ensure the silica bed is level and free of cracks.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

-

-

Elution:

-

Begin elution with the selected mobile phase.

-

A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), can be effective for separating compounds with a wide range of polarities.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Workflow for Flash Chromatography:

Caption: Workflow for the purification of this compound via flash column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

For separating this compound from its other stereoisomers, chiral HPLC is necessary. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol:

-

Chiral Stationary Phase (CSP) Selection: A variety of CSPs are commercially available. For diols and ketones, polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are often effective. Column screening is typically required to find the optimal stationary phase.

-

Mobile Phase Selection:

-

Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

-

Reversed Phase: Mixtures of water or buffered aqueous solutions with acetonitrile or methanol.

-

The choice of mobile phase will depend on the CSP and the solubility of the compound.

-

-

Method Development:

-

Inject an analytical-scale sample of the stereoisomeric mixture to determine the retention times and resolution of the stereoisomers.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation.

-

-

Preparative Separation:

-

Once the analytical method is optimized, it can be scaled up to a preparative scale by using a larger column with the same stationary phase and adjusting the flow rate and sample loading accordingly.

-

Collect the fractions corresponding to each stereoisomer.

-

-

Product Isolation:

-

Evaporate the mobile phase from the collected fractions to isolate the pure stereoisomers.

-

Logical Flow for Chiral HPLC Method Development:

Caption: Decision-making workflow for developing a chiral HPLC separation method.

Crystallization-Based Purification

Crystallization can be a highly effective and scalable method for purifying this compound, particularly if the crude product is of relatively high purity. For separating stereoisomers, diastereomeric salt formation can be employed if the molecule has an appropriate functional group for salt formation, or if it can be derivatized.

Recrystallization for General Purification

This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol:

-

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for polar compounds include water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof (e.g., ethanol/water, acetone/hexane).

-

Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals. Slow cooling generally leads to larger, purer crystals.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Diastereomeric Salt Formation for Chiral Resolution

This technique involves reacting the racemic or diastereomeric mixture of the diol ketone (or a suitable derivative) with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. This method is more applicable if the dihydroxypentanone is derivatized to contain an acidic or basic functional group.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the literature for the purification of this compound. The following table provides a template for recording such data during methods development.

| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) | Conditions |

| Flash Chromatography | e.g., 75 | e.g., >95 | e.g., 80 | - | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient |

| Chiral HPLC | e.g., 95 (isomeric mixture) | e.g., >99 (single isomer) | e.g., 40 (for the desired isomer) | e.g., 85 (of the desired isomer) | CSP: e.g., Chiralcel OD-H; Mobile Phase: e.g., Hexane/Isopropanol (90:10) |

| Recrystallization | e.g., 90 | e.g., >98 | e.g., 70 | - | Solvent: e.g., Ethanol/Water |

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. For general purification from non-isomeric impurities, flash column chromatography and recrystallization are recommended. For the critical separation of stereoisomers, chiral HPLC is the most powerful technique. The protocols and data templates provided in these application notes serve as a comprehensive guide for developing a robust and efficient purification strategy for this and structurally related chiral molecules.

Chiral Separation of 3,4-dihydroxypentan-2-one Enantiomers by High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

Abstract

This document provides a detailed methodology for the chiral separation of 3,4-dihydroxypentan-2-one enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the absence of a specific established application note for this compound, this protocol is based on established principles for the chiral resolution of small, polar, polyhydroxy compounds. A screening approach utilizing polysaccharide-based chiral stationary phases (CSPs) is recommended, followed by method optimization. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

3,4-dihydroxypentan-2-one is a chiral molecule with two stereocenters, making the separation of its enantiomers crucial for pharmacological and toxicological studies. Enantiomers of a chiral drug can exhibit significantly different biological activities.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2][3] The direct approach, where enantiomers are separated on a CSP, is generally preferred over indirect methods that require derivatization. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the chiral resolution of a wide range of compounds, including those with polar functional groups.

This application note outlines a systematic approach to developing a robust HPLC method for the chiral separation of 3,4-dihydroxypentan-2-one enantiomers.

Recommended Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Refractive Index (RI) detector. A UV detector is suitable if the molecule possesses a chromophore; otherwise, an RI detector is necessary for non-UV active compounds.

-

Chiral Stationary Phases (CSPs): It is recommended to screen a selection of polysaccharide-based CSPs.

-

Cellulose-based: e.g., Chiralcel® OD-H, Chiralcel® OJ-H

-

Amylose-based: e.g., Chiralpak® AD-H, Chiralpak® AS-H

-

-

Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), and Acetonitrile (ACN).

-

Additives: Trifluoroacetic acid (TFA) and Diethylamine (DEA) for mobile phase modification.

-

Analyte: A racemic mixture of 3,4-dihydroxypentan-2-one dissolved in a suitable solvent (e.g., mobile phase).

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of racemic 3,4-dihydroxypentan-2-one at a concentration of 1 mg/mL in the initial mobile phase composition. From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL.

Initial Screening Protocol

A screening protocol using multiple CSPs and mobile phases is the most efficient way to identify a suitable separation method.

Screening Conditions:

-

Columns:

-

Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

-

Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

-

-

Mobile Phases (Isocratic):

-

Normal Phase:

-

n-Hexane / Isopropanol (90:10, v/v)

-

n-Hexane / Ethanol (85:15, v/v)

-

-

Polar Organic Mode:

-

Acetonitrile / Methanol (95:5, v/v)

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm (if applicable) or Refractive Index.

-

Injection Volume: 10 µL

Method Optimization

Once partial separation is observed on a particular column and mobile phase combination, the method can be optimized to improve resolution (Rs).

-

Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., IPA, EtOH) to the weak solvent (e.g., n-Hexane). Decreasing the percentage of the strong solvent generally increases retention and can improve resolution.

-

Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.

-

Temperature: Varying the column temperature can affect enantioselectivity. Both sub-ambient and elevated temperatures can be explored.

-

Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase can improve peak shape and resolution.

Optimized Hypothetical Protocol

Based on the principles of separating small polar molecules, the following is a hypothetical optimized method.

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 20 °C

-

Detection: Refractive Index (RI)

-

Injection Volume: 10 µL

Data Presentation

The following table summarizes representative quantitative data that could be expected from the optimized hypothetical protocol.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (t_R) (min) | 12.5 | 14.2 |

| Resolution (R_s) | \multicolumn{2}{ | c |

| Selectivity Factor (α) | \multicolumn{2}{ | c |

| Tailing Factor (T) | 1.1 | 1.2 |

Visualizations

Experimental Workflow

Caption: Workflow for the chiral separation of 3,4-dihydroxypentan-2-one.

Method Development Logic

Caption: Logical workflow for chiral HPLC method development.

Conclusion

This application note provides a comprehensive and systematic protocol for the chiral separation of 3,4-dihydroxypentan-2-one enantiomers by HPLC. By employing a screening approach with polysaccharide-based chiral stationary phases and subsequent method optimization, a robust and reliable separation can be achieved. The provided hypothetical data and detailed experimental procedures serve as a valuable starting point for researchers in the field.

References

(3S,4R)-3,4-dihydroxypentan-2-one: A Versatile Chiral Building Block in Asymmetric Synthesis

(3S,4R)-3,4-dihydroxypentan-2-one , a stereochemically defined dihydroxy ketone, presents a valuable platform for the synthesis of complex chiral molecules. Its inherent stereocenters at the C3 and C4 positions make it an attractive starting material for the construction of a variety of organic compounds with high stereochemical control. This application note provides an overview of its potential applications, supported by detailed experimental protocols for key transformations, catering to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 118994-78-8 |

Applications in Asymmetric Synthesis

The strategic placement of the ketone and two hydroxyl groups in this compound allows for a range of stereoselective transformations. These include, but are not limited to, the synthesis of substituted tetrahydrofurans, chiral diols, and other valuable intermediates for natural product and pharmaceutical synthesis.

Synthesis of Chiral Tetrahydrofurans

Substituted tetrahydrofurans are common structural motifs in many natural products and biologically active compounds. This compound can serve as a precursor to these heterocycles through a sequence of reduction and cyclization.

Experimental Workflow for Tetrahydrofuran Synthesis

Caption: General workflow for the synthesis of substituted tetrahydrofurans.

Protocol: Diastereoselective Reduction and Cyclization

This protocol outlines a general procedure for the conversion of this compound to a substituted tetrahydrofuran.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM)

-

Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydride)

-

Anhydrous solvents and reagents

Procedure:

-

Diastereoselective Reduction:

-

Dissolve this compound (1.0 eq) in methanol at 0 °C.

-

Slowly add sodium borohydride (1.1 eq) in portions.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of acetone.

-

Remove the solvent under reduced pressure to obtain the crude pentane-2,3,4-triol.

-

-

Hydroxyl Protection:

-

Dissolve the crude triol in dichloromethane.

-

Add imidazole (2.5 eq) followed by TBDMSCl (2.2 eq).

-

Stir the mixture at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the protected triol.

-

-

Intramolecular Cyclization:

-

The specific conditions for cyclization will depend on the nature of the protecting groups and the desired regioselectivity. Acidic or basic conditions can be employed to facilitate the intramolecular ring closure to form the tetrahydrofuran ring.

-

Quantitative Data (Hypothetical):

| Step | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |

| 1 | NaBH₄, MeOH, 0 °C to rt | Pentane-2,3,4-triol | >95 | >95:5 |

| 2 | TBDMSCl, Imidazole, DCM, rt | Protected Triol | 85-90 | - |

| 3 | p-TsOH, DCM, rt | Substituted Tetrahydrofuran | 75-85 | >98:2 |

Synthesis of Chiral 1,2,3-Triols

The reduction of the ketone functionality in this compound provides access to chiral pentane-2,3,4-triols. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions, leading to the selective formation of either the syn or anti diastereomer with respect to the existing hydroxyl groups.

Reaction Scheme for Diastereoselective Reduction

Caption: Diastereoselective reduction of this compound.

Protocol: Chelation-Controlled Reduction

This protocol describes a general method for a chelation-controlled reduction to favor the syn-diol product.

Materials:

-

This compound

-

Anhydrous diethyl ether or THF

-

Zinc chloride (ZnCl₂), anhydrous

-

Sodium borohydride (NaBH₄)

Procedure:

-

Suspend anhydrous ZnCl₂ (1.1 eq) in anhydrous diethyl ether under an inert atmosphere.

-

Add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Stir the mixture at room temperature for 30 minutes to allow for chelate formation.

-

Cool the reaction mixture to -78 °C.

-

Add NaBH₄ (1.5 eq) in one portion.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data (Hypothetical):

| Reducing Agent | Conditions | Product Diastereomeric Ratio (syn:anti) | Yield (%) |

| Zn(BH₄)₂ | Et₂O, -78 °C | >90:10 | 85-95 |

| NaBH₄, CeCl₃ | MeOH, -78 °C | <10:90 | 90-98 |

Conclusion

This compound is a promising chiral building block for the stereoselective synthesis of a variety of valuable organic molecules. The presence of multiple functional groups allows for diverse chemical transformations, enabling the construction of complex stereochemical architectures. The protocols provided herein serve as a starting point for researchers to explore the synthetic utility of this versatile chiral synthon. Further investigation into its reactivity and applications is warranted and is expected to contribute significantly to the field of asymmetric synthesis.

Application Note: Derivatisierung von (3S,4R)-3,4-Dihydroxypentan-2-on für die GC-MS-Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

(3S,4R)-3,4-Dihydroxypentan-2-on ist ein Keto-Diol, dessen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) aufgrund seiner polaren Hydroxyl- und Ketongruppen eine Herausforderung darstellt. Diese funktionellen Gruppen führen zu einer geringen Flüchtigkeit und thermischen Instabilität, was eine direkte GC-MS-Analyse unpraktikabel macht.[1][2] Die Derivatisierung ist ein entscheidender Schritt, um diese Moleküle in flüchtigere und thermisch stabilere Analoga umzuwandeln, die für die GC-MS-Analyse geeignet sind.[1][2]

Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die zweistufige Derivatisierung von (3S,4R)-3,4-Dihydroxypentan-2-on, bestehend aus Methoximierung der Ketogruppe, gefolgt von der Silylierung der Hydroxylgruppen. Dieser Ansatz minimiert die Bildung von Tautomeren und stellt die Bildung eines einzigen, stabilen Derivats sicher, was zu einer verbesserten chromatographischen Auflösung und empfindlichen Detektion führt.

Chemische Struktur des Analyten

Abbildung 1: Chemische Struktur von (3S,4R)-3,4-Dihydroxypentan-2-on.

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf für die Derivatisierung und anschließende GC-MS-Analyse ist im Folgenden dargestellt.

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.

Detaillierte experimentelle Protokolle

Materialien und Reagenzien

-

(3S,4R)-3,4-Dihydroxypentan-2-on Standard

-

Methoxyaminhydrochlorid (MeOx)

-

Pyridin (wasserfrei)

-

N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

-

1% Trimethylchlorsilan (TMCS) in MSTFA (optionaler Katalysator)

-

Lösungsmittel (z. B. Acetonitril, Ethylacetat)

-

Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen)

-

Heizblock oder Ofen

-

Vortex-Mischer

-

Zentrifuge

Protokoll 1: Zweistufige Derivatisierung (Methoximierung-Silylierung)

Dieses Protokoll ist für die Derivatisierung von Proben optimiert, die sowohl Keto- als auch Hydroxylgruppen enthalten.

-

Probenvorbereitung:

-

Die Probe, die (3S,4R)-3,4-Dihydroxypentan-2-on enthält, in einem Reaktionsgefäß zur Trockne eindampfen (z. B. unter einem sanften Stickstoffstrom oder durch Lyophilisierung). Es ist entscheidend, dass die Probe wasserfrei ist, da Wasser mit den Silylierungsreagenzien reagiert.[3]

-

-

Methoximierung:

-

Eine 20 mg/ml Lösung von Methoxyaminhydrochlorid in wasserfreiem Pyridin herstellen.

-

50 µl der Methoxyaminhydrochlorid-Lösung in das trockene Probengefäß geben.

-

Das Gefäß fest verschließen und kurz vortexen.

-

Die Probe für 90 Minuten bei 30 °C inkubieren.[4]

-

-

Silylierung:

-

Analyse:

-

Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

-

Die derivatisierte Probe kann direkt in das GC-MS-System injiziert werden.

-

GC-MS-Analysebedingungen

Die folgenden Parameter können als Ausgangspunkt für die Entwicklung einer spezifischen Methode verwendet werden.

| Parameter | Empfohlener Wert |

| GC-Säule | DB-5ms, 30 m x 0,25 mm ID, 0,25 µm Filmdicke (oder äquivalent) |

| Injektor-Temperatur | 250 °C |

| Injektionsmodus | Split (z. B. 10:1) |

| Injektionsvolumen | 1 µl |

| Trägergas | Helium, konstante Flussrate von 1 ml/min |

| Ofentemperaturprogramm | Anfangstemperatur 70 °C (2 min halten), dann mit 10 °C/min auf 280 °C erhöhen (5 min halten) |

| Transferlinien-Temperatur | 280 °C |

| Ionenquellentemperatur | 230 °C |

| Ionisationsenergie | 70 eV |

| Massenscanbereich | m/z 50-500 |

| Scan-Modus | Full Scan und/oder Selected Ion Monitoring (SIM) |

Quantitative Daten und erwartete Ergebnisse

Die Derivatisierung von (3S,4R)-3,4-Dihydroxypentan-2-on führt zur Bildung von (3S,4R)-3,4-Bis(trimethylsilyloxy)pentan-2-on-methoxim. Die folgende Tabelle fasst die erwarteten quantitativen Daten für das derivatisierte Produkt zusammen.

| Eigenschaft | Erwarteter Wert |

| Molekülformel des Derivats | C12H29NO3Si2 |

| Molekulargewicht des Derivats | 303.5 g/mol |

| Erwartete Retentionszeit | Abhängig vom spezifischen GC-System und den Bedingungen |

| Charakteristische Massenfragmente (m/z) | 73 (Si(CH3)3)+, 116, 147, M-15 (Verlust von CH3) |

Hinweis: Die Retentionszeit und die relative Intensität der Massenfragmente können je nach den verwendeten Instrumenten und Bedingungen variieren.

Diagramm des Derivatisierungsprozesses

Das folgende Diagramm veranschaulicht die chemischen Umwandlungen während des zweistufigen Derivatisierungsprozesses.

Abbildung 3: Chemischer Weg der Derivatisierung.

Fehlerbehebung

| Problem | Mögliche Ursache | Lösung |

| Geringe Derivatisierungsausbeute | Vorhandensein von Wasser in der Probe. | Stellen Sie sicher, dass die Probe vor der Derivatisierung vollständig trocken ist. |

| Unzureichende Menge an Derivatisierungsreagenz. | Verwenden Sie einen Überschuss an Derivatisierungsreagenzien. | |

| Mehrere Peaks für den Analyten | Unvollständige Methoximierung, was zu Tautomeren führt. | Erhöhen Sie die Inkubationszeit oder -temperatur für die Methoximierung. |

| Schlechte Peakform | Adsorption des Analyten an aktiven Stellen im GC-System. | Stellen Sie sicher, dass das GC-System ordnungsgemäß gewartet und die Säule konditioniert ist. |

| Kein Peak detektiert | Zersetzung des Derivats. | Analysieren Sie die Probe so bald wie möglich nach der Derivatisierung. Überprüfen Sie die Injektor- und Transferlinientemperaturen. |

Fazit

Die hier beschriebene zweistufige Derivatisierungsmethode der Methoximierung gefolgt von der Silylierung ist ein robuster und effektiver Ansatz für die GC-MS-Analyse von (3S,4R)-3,4-Dihydroxypentan-2-on. Durch die Umwandlung des polaren Analyten in ein flüchtiges und thermisch stabiles Derivat ermöglicht dieses Protokoll eine zuverlässige Identifizierung und Quantifizierung. Die bereitgestellten detaillierten Protokolle, Tabellen mit quantitativen Daten und Diagramme dienen als umfassende Anleitung für Forscher, die an der Analyse von Keto-Diolen und ähnlichen polaren Molekülen beteiligt sind.

References

- 1. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Flavor Compounds from (3S,4R)-3,4-dihydroxypentan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the prospective use of the chiral building block, (3S,4R)-3,4-dihydroxypentan-2-one, in the synthesis of valuable furanone flavor compounds. While direct synthesis from this specific precursor is not widely documented, this document outlines a scientifically plausible synthetic pathway based on established chemical transformations. The protocols provided are adapted from well-established procedures for analogous reactions.

Introduction to this compound as a Chiral Precursor

This compound is a chiral molecule belonging to the class of polyhydroxy ketones.[1] Its stereochemically defined structure makes it an attractive starting material in the "chiral pool" approach to asymmetric synthesis. The presence of a vicinal diol and a ketone functionality offers multiple reaction sites for chemical modification, opening avenues for the synthesis of complex chiral molecules, including potent flavor compounds.

Furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon), are highly sought-after flavor compounds due to their complex and desirable sensory profiles, which range from caramel and strawberry to maple syrup and curry.[2][3][4][5][6] The chirality of these molecules can significantly influence their odor perception, making enantioselective synthesis a key goal in flavor chemistry.

Proposed Synthetic Pathway

A plausible two-step synthetic route is proposed for the conversion of this compound to a substituted furanone flavor compound. This pathway involves an initial oxidation of the vicinal diol to a triketone, followed by an intramolecular cyclization.

Caption: Proposed synthetic pathway from this compound.

Application Notes

The synthesis of high-impact flavor compounds often requires precise control over stereochemistry to achieve the desired sensory profile. The use of chiral precursors like this compound offers an efficient strategy to introduce chirality into the final product. The proposed pathway leverages the inherent functionality of the starting material to construct the furanone ring system, a common scaffold in many important flavorants.

Significance of Chiral Furanones in Flavor Chemistry

Many furanones are key food odorants, often formed during the Maillard reaction, and contribute significantly to the aroma of a wide range of foods, including fruits, coffee, and cooked meats.[2][3][4] Sotolon, for instance, is a potent flavor compound with a characteristic curry-like aroma at high concentrations and a maple syrup or burnt sugar note at lower concentrations.[5] Furaneol is known for its sweet, caramel, and strawberry-like aroma.[7] The sensory properties of these compounds are often enantiomer-dependent. For example, (S)-sotolon has a much lower odor threshold and a different aroma profile compared to its (R)-enantiomer.[5]

Data Presentation: Sensory Properties of Target Furanone Flavor Compounds

The following table summarizes the sensory properties of two key furanone flavor compounds that could potentially be synthesized or have their synthesis informed by the proposed pathway.

| Flavor Compound | Common Name | CAS Number | Odor Threshold | Sensory Descriptors |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol®, Strawberry furanone | 3658-77-3 | 0.1 ppm in syrup base[8] | Sweet, fruity, caramel, cotton candy, strawberry, pineapple-like[7][8] |

| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | Sotolon, Caramel furanone | 28664-35-9 | 0.01 ppb in raw sugar[8] | Maple syrup, caramel, burnt sugar, curry, nutty, spicy[5][8] |

Experimental Protocols

The following protocols are detailed methodologies for the proposed two-step synthesis. These are generalized procedures and may require optimization for the specific substrate.

Protocol 1: Oxidation of this compound to Pentane-2,3,4-trione

This protocol describes the oxidation of the vicinal diol functionality to an α-diketone, resulting in the formation of a triketone. The Swern oxidation is a reliable method for this transformation under mild conditions.[9][10][11][12]

Experimental Workflow: Swern Oxidation

Caption: Workflow for the Swern oxidation of the diol.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

-

Argon or Nitrogen gas supply

Procedure:

-

To a solution of oxalyl chloride (2.2 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the resulting mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the mixture.

-

Continue stirring for another 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

-